5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
Overview
Description
5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide is a chemical compound with the CAS Number: 1451993-33-1 . It has a molecular weight of 262.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N4OS/c1-5-6 (2)15-16-12-8 (5)9 (13)10 (18-12)11 (17)14-7-3-4-7/h7H,3-4,13H2,1-2H3, (H,14,17) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s log Kow is estimated to be -0.14 .Scientific Research Applications
Pyridazine Derivatives Synthesis
Pyridazine Derivatives and Related Compounds : Research conducted by Deeb et al. (1991) explored the reactions of pyridazine derivatives, leading to the synthesis of pyrimido[4′,5′:4,5]thieno[2,3-c]-pyridazin-4-one derivatives. These compounds, obtained through reactions with formamide, acetic anhydride, and carbon disulfide, highlight the chemical versatility of the pyridazine backbone for generating potentially bioactive heterocyclic compounds (Deeb, Essawy, Yasine, & Fikry, 1991).
Heterocyclic Compounds Development
Novel Pyridothienopyrimidines Synthesis : Bakhite, Radwan, and El-Dean (2000) developed novel pyridothienopyrimidines and related compounds through the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide derivatives with carbon disulphide. These synthetic pathways illustrate the creation of complex heterocyclic systems with potential for further pharmacological exploitation (Bakhite, Radwan, & El-Dean, 2000).
Microwave-Assisted Synthesis
Microwave Irradiation in Heterocyclic Synthesis : Abdalha et al. (2011) reported on the use of microwave irradiation to synthesize tetrahydrobenzothienopyrimidine derivatives, demonstrating an efficient method for preparing heterocyclic compounds. This study provides insight into the advantages of microwave-assisted synthesis, such as reduced reaction times and enhanced product yields (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Biological Activity of Heterocyclic Compounds
Arylazothiazole Disperse Dyes with Biological Activity : Khalifa et al. (2015) synthesized heterocyclic aryl monoazo compounds, including selenopheno[2,3-b]pyridazine derivatives. These compounds showed promising antioxidant, antitumor, and antimicrobial activities, highlighting the potential of heterocyclic compounds in therapeutic and textile applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Properties
IUPAC Name |
5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-5-6(2)15-16-12-8(5)9(13)10(18-12)11(17)14-7-3-4-7/h7H,3-4,13H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPSAQNJYIPEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NC3CC3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.